molecular formula C11H16ClNO B2832475 2-[(Tert-butylamino)methyl]-4-chlorophenol CAS No. 926211-20-3

2-[(Tert-butylamino)methyl]-4-chlorophenol

Cat. No. B2832475
CAS RN: 926211-20-3
M. Wt: 213.71
InChI Key: KDCWIDUSACNKIF-UHFFFAOYSA-N
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Description

2-[(Tert-butylamino)methyl]-4-chlorophenol, commonly known as BCM, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is soluble in water and is used as a biochemical tool in various laboratory experiments. BCM is known to have several biochemical and physiological effects that make it a valuable compound in the field of research.

Mechanism of Action

BCM inhibits PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of tyrosine residues on various cellular proteins. This results in the activation of several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which play a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
BCM has several biochemical and physiological effects, including the regulation of insulin signaling, the inhibition of cancer cell growth, and the modulation of immune responses. BCM has been shown to increase insulin sensitivity in obese mice, making it a potential therapeutic agent for the treatment of type 2 diabetes. BCM has also been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, BCM has been shown to modulate immune responses by regulating the activation of T cells and macrophages.

Advantages and Limitations for Lab Experiments

BCM has several advantages as a biochemical tool in laboratory experiments, including its ability to selectively inhibit PTPs and regulate various cellular processes. However, BCM also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of BCM, including the identification of new PTP targets and the development of more potent and selective inhibitors. Additionally, further research is needed to fully understand the mechanism of action of BCM and its potential therapeutic applications in the treatment of various diseases. Overall, BCM is a valuable biochemical tool in scientific research, and its potential applications in medicine make it an exciting area of study for future research.

Synthesis Methods

BCM can be synthesized through several methods, including the reaction of 4-chlorophenol with tert-butylamine and formaldehyde. The reaction takes place in the presence of an acid catalyst and results in the formation of BCM. Other methods of synthesis include the reaction of 4-chlorophenol with tert-butylamine and paraformaldehyde or the reaction of 4-chlorophenol with tert-butylamine and paraformaldehyde in the presence of a base catalyst.

Scientific Research Applications

BCM is widely used in scientific research as a biochemical tool due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, BCM can regulate these processes and provide insights into the molecular mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

2-[(tert-butylamino)methyl]-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)13-7-8-6-9(12)4-5-10(8)14/h4-6,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCWIDUSACNKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butylamino)methyl]-4-chlorophenol

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